molecular formula C15H23N7O B2649017 4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 897619-57-7

4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Número de catálogo: B2649017
Número CAS: 897619-57-7
Peso molecular: 317.397
Clave InChI: OVGSJQYYXQPTPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a morpholine ring, and a methylpiperazine moiety. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane (CH₂Cl₂) and methanol (MeOH), and catalysts such as sodium sulfate (Na₂SO₄) for drying the organic layers .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as column chromatography and recrystallization are employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions are common, where the morpholine or methylpiperazine groups can be replaced with other functional groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Conducted in acidic or basic media at controlled temperatures.

    Reduction: Performed under inert atmosphere to prevent unwanted side reactions.

    Substitution: Utilizes polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Cancer Therapy

One of the primary applications of this compound lies in its potential as an anti-cancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory activity against phosphoinositide 3-kinase (PI3K), an important pathway involved in cancer cell proliferation and survival.

Case Study: PI3K Inhibition

A study demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance selectivity and potency against specific PI3K isoforms. The compound was tested alongside various derivatives, revealing that certain substitutions led to improved anti-tumor efficacy in vitro and in vivo models .

Neurological Disorders

The compound also shows promise in treating neurological disorders, particularly those involving dopaminergic signaling pathways. The morpholine moiety is known to enhance blood-brain barrier permeability, making it a suitable candidate for central nervous system (CNS) applications.

Case Study: Dopaminergic Activity

Research has indicated that compounds with similar structures can act as dopamine receptor modulators. In preclinical studies, derivatives exhibited neuroprotective effects and improved cognitive function in animal models of neurodegeneration .

Pharmacological Probes

In addition to therapeutic applications, this compound serves as a valuable pharmacological probe for studying cellular signaling pathways. Its ability to selectively inhibit specific kinases allows researchers to dissect complex biochemical networks involved in cell growth and survival.

Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Cancer TherapyPI3K inhibitionEnhanced selectivity and potency against PI3K
Neurological DisordersDopamine receptor modulationNeuroprotective effects observed
Pharmacological ProbeSelective kinase inhibitionUseful for studying signaling pathways

Mecanismo De Acción

The mechanism of action of 4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties

Actividad Biológica

The compound 4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This compound is characterized by its complex structure, which includes a morpholine ring and a piperazine moiety, contributing to its pharmacological potential.

Antitumor Activity

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent anti-proliferative activity compared to doxorubicin (IC50 = 9.20 µM) . The mechanism of action involves the induction of apoptosis in cancer cells, with flow cytometric analysis revealing a significant increase in apoptotic cells when treated with low micromolar concentrations of these compounds .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold have been crucial in enhancing biological activity. For example, variations in the piperazine substituents have been linked to improved potency against various cancer cell lines. The presence of specific functional groups appears to be pivotal for maintaining or enhancing the anticancer activity .

Study 1: Anticancer Efficacy

A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. The results indicated that compounds with a morpholine ring exhibited enhanced selectivity and potency against tumor cells. The study reported that the compound induced significant apoptosis in A549 cells and inhibited cell migration, highlighting its potential as a therapeutic agent .

Study 2: Dual Inhibition Mechanism

Another investigation focused on the dual inhibition properties of pyrazolo[3,4-d]pyrimidines against EGFR and VEGFR2 pathways. The tested compounds showed IC50 values ranging from 0.3 µM to 24 µM across different cancer models. This dual-target approach suggests that compounds like This compound could be developed into multitarget inhibitors for more effective cancer therapies .

Research Findings Summary Table

Compound Target Cell Line IC50 (µM) Mechanism
Compound 1A5492.24Induces apoptosis
Compound 2MCF-71.74Inhibits proliferation
Compound 3HepG29.20Apoptosis induction
Morpholine DerivativeVarious0.3 - 24Dual EGFR/VEGFR2 inhibition

Propiedades

IUPAC Name

4-[1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O/c1-19-3-5-22(6-4-19)15-17-13-12(11-16-20(13)2)14(18-15)21-7-9-23-10-8-21/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGSJQYYXQPTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=NN3C)C(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.